![molecular formula C4H5N3O B019461 2-Amino-5-hydroxypyrimidine CAS No. 143489-45-6](/img/structure/B19461.png)
2-Amino-5-hydroxypyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-5-hydroxypyrimidine derivatives involves catalyst-free, multicomponent reactions and environmentally friendly methods. One study described an efficient, catalyst-free synthesis using aqueous ethanol, showcasing superior green credentials, faster reaction times, and higher product yields (Ibberson et al., 2023). Another approach involved a three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and diamine, showcasing a convenient method for synthesizing a range of derivatives (Ranjbar‐Karimi et al., 2010).
Molecular Structure Analysis
The molecular recognition and structural complexity of this compound derivatives have been explored, revealing the formation of complementary pairs of hydrogen bonds in supramolecular hexagons (Navarro et al., 2000). This indicates a significant interplay between molecular structure and functionality.
Chemical Reactions and Properties
The chemical reactivity of this compound includes its involvement in aminomethylation reactions, highlighting the compound's versatility in functionalization (Gashev et al., 1980). Furthermore, its reactivities in electrophilic substitution have been investigated, offering insights into the synthetic utility of the compound and its derivatives (Gashev et al., 1989).
Physical Properties Analysis
Studies on this compound derivatives have shown a range of physical properties, including crystal structures and polymorphism (Aakeröy et al., 1998). These properties are crucial for understanding the material applications of these compounds.
Chemical Properties Analysis
The chemical properties of this compound, including its vibrational spectra, NBO analysis, and HOMO-LUMO studies, have been detailed using density functional methods (Jeyavijayan, 2015). This analysis provides a comprehensive understanding of the electronic properties and potential reactivity patterns of the compound.
Scientific Research Applications
Inhibitory Effects on Immune-Activated Nitric Oxide Production : 5-substituted 2-amino-4,6-dichloropyrimidines, including derivatives of 2-Amino-5-hydroxypyrimidine, have been found effective in inhibiting immune-activated nitric oxide production. 5-fluoro-2-amino-4,6-dichloropyrimidine was particularly effective in this regard (Jansa et al., 2014).
Synthesis and Potential as MGMT Inhibitors : A novel synthetic method for 2-amino-4,6-dichloro-5-nitropyrimidine, which can be used in the preparation of MGMT inhibitors, has been developed (Lopez et al., 2009).
Topical Gel for Inflammation : A new hydroxypyrimidine derivative shows promise as a topical gel for treating inflammation and could be developed into a new pharmaceutical substance (Kuvaeva et al., 2022).
Antimicrobial Activity : 2-Amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines synthesized using a green chemistry method have shown mild to moderate antimicrobial activity against various pathogenic bacteria and fungi (Gupta et al., 2014).
Kinetics and Mechanism of Hydroxyl Radical Reaction : The kinetics and mechanism of the hydroxyl radical reaction with 2-aminopyrimidine indicate a diffusion-controlled process, with a high relative yield of 87% at C5 (Prasanthkumar & Álvarez-Idaboy, 2014).
Charge Transfer and Stability Analysis : 2-amino-4-hydroxypyrimidine exhibits charge transfer within the molecule, with its stability attributed to hyperconjugative interactions and charge delocalization (Jeyavijayan, 2015).
Synthesis of New Derivatives : A method for synthesizing new 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles has been developed (Ranjbar‐Karimi et al., 2010).
Safety and Hazards
Future Directions
Future research directions could involve the development of new synthesis methods for 2-Amino-5-hydroxypyrimidine and its derivatives, as well as further exploration of their biological activities . Additionally, the remodeling of (Aza)indole/Benzofuran skeletons presents an interesting avenue for future research .
Mechanism of Action
Target of Action
2-Aminopyrimidin-5-ol, also known as 2-Amino-5-hydroxypyrimidine or 2-AMINO-5-PYRIMIDINOL, has been found to exhibit antitrypanosomal and antiplasmodial activities . This suggests that its primary targets could be the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 .
Mode of Action
It’s known that some 2-aminopyrimidines are active in low micromolar to submicromolar concentration , suggesting that they may interact with their targets at a molecular level to inhibit their growth or function.
Biochemical Pathways
Given its antitrypanosomal and antiplasmodial activities, it can be inferred that the compound likely interferes with the life cycle or metabolic pathways ofTrypanosoma brucei rhodesiense and Plasmodium falciparum NF54 .
Result of Action
The result of the action of 2-Aminopyrimidin-5-ol is the inhibition of the growth or function of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, as evidenced by its antitrypanosomal and antiplasmodial activities . This suggests that the compound may have potential therapeutic applications in the treatment of sleeping sickness and malaria.
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
2-aminopyrimidin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-4-6-1-3(8)2-7-4/h1-2,8H,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYMOVCPYONOSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590479 | |
Record name | 2-Aminopyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
143489-45-6 | |
Record name | 2-Aminopyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-hydroxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-amino-5-hydroxypyrimidine interact with its target in the context of Schistosoma mansoni?
A1: One study investigated the crystal structure of purine nucleoside phosphorylase isoform 2 from Schistosoma mansoni in complex with this compound. [] This suggests that this compound could potentially inhibit the enzyme purine nucleoside phosphorylase in this parasitic worm. This enzyme is involved in purine metabolism, which is essential for parasite survival. Further research is needed to understand the specific interactions and downstream effects of this binding.
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